

# "Benzene, propoxy-" CAS number 622-85-5

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## Compound of Interest

Compound Name: Benzene, propoxy-

Cat. No.: B152792

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An In-depth Technical Guide to **Benzene, propoxy-** (CAS 622-85-5)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Benzene, propoxy-**, commonly known as phenyl propyl ether or propoxybenzene, is an organic aromatic ether with the CAS number 622-85-5.<sup>[1][2]</sup> Its structure consists of a propyl group linked to a benzene ring via an ether bond. This compound is a colorless liquid at room temperature with a characteristic sweet, anise-like odor.<sup>[3]</sup> It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, and is also utilized as a specialty solvent.<sup>[3][4]</sup> The phenyl ether motif is a significant scaffold in medicinal chemistry, making an understanding of simple analogues like propoxybenzene crucial for drug design and development professionals.<sup>[5][6]</sup> This document provides a comprehensive technical overview of its properties, synthesis, reactions, and safety considerations.

## Physicochemical Properties

The fundamental physicochemical properties of **Benzene, propoxy-** are summarized below. This data is essential for its application in experimental and industrial settings.

Property	Value	Source(s)
CAS Number	622-85-5	[1][2][7][8]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O	[1][3][4][8]
Molecular Weight	136.19 g/mol	[1][4][7][9]
IUPAC Name	propoxybenzene	[2]
Synonyms	Phenyl propyl ether, Propyl phenyl ether	[1][2][9]
Appearance	Colorless liquid	[3]
Melting Point	-28°C	[7]
Boiling Point	190°C (at 1 atm), 96-97°C (at 35 mmHg)	[7][10]
Solubility	Moderately soluble in water; soluble in ethanol and ether	[3]
Elemental Analysis	C: 79.37%, H: 8.88%, O: 11.75%	[4]

## Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **Benzene, propoxy-**. The following table summarizes key spectral features.

Spectroscopic Technique	Key Features and Data	Source(s)
$^1\text{H}$ NMR	Data available in various solvents (e.g., $\text{CDCl}_3$ )	[9][11]
$^{13}\text{C}$ NMR	Full spectral data available	[9]
Mass Spectrometry (MS)	Base peak $m/z = 94$ ; other significant peaks observed	[2][12]
Infrared (IR) Spectroscopy	Transmission and vapor phase spectra available	[1][9][10]
UV-Vis Spectroscopy	$\lambda_{\text{max}} \approx 279 \text{ nm}$ (in Ethanol)	[7][9]

## Synthesis and Experimental Protocols

The most common and efficient method for synthesizing phenyl propyl ether is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

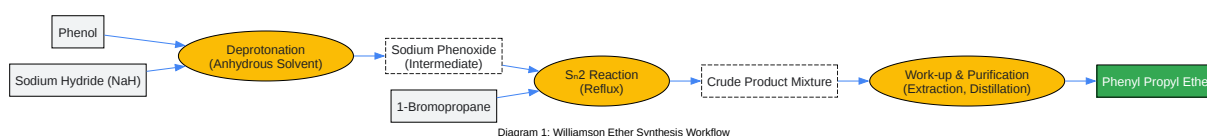
### Williamson Ether Synthesis

This method proceeds by reacting sodium phenoxide with a propyl halide, such as 1-bromopropane. The phenoxide ion acts as the nucleophile, displacing the bromide ion.

Experimental Protocol:

- **Preparation of Sodium Phenoxide:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable anhydrous solvent (e.g., ethanol or THF).
- **Add an equimolar amount of a strong base,** such as sodium hydride (NaH) or sodium metal (Na), portion-wise at  $0^\circ\text{C}$  to deprotonate the phenol and form sodium phenoxide. The reaction is complete when hydrogen gas evolution ceases.
- **Nucleophilic Substitution:** To the freshly prepared sodium phenoxide solution, add a stoichiometric equivalent of 1-bromopropane dropwise.

- Heat the reaction mixture to reflux and maintain it for several hours until TLC or GC-MS analysis indicates the consumption of the starting materials.
- Work-up and Purification: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and filter.
- Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation to yield pure phenyl propyl ether.[13][14]



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Diagram 1: Williamson Ether Synthesis Workflow

## Chemical Reactivity

**Benzene, propoxy-** undergoes reactions typical of aromatic ethers.

- Electrophilic Aromatic Substitution: The propoxy (-OPr) group is an ortho-, para-directing activator for electrophilic aromatic substitution due to the resonance donation of the oxygen lone pair into the benzene ring.[4] This enhanced reactivity makes it a useful precursor for substituted aromatic compounds.
- Ether Cleavage: The ether linkage is generally stable but can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) to yield phenol and the corresponding propyl halide. Reaction with HCl is also possible.[14]

## Applications in Research and Drug Development

While not a drug itself, **Benzene, propoxy-** and related phenyl ethers are significant in the pharmaceutical landscape.

- **Synthetic Intermediate:** Its primary role is as a building block for more complex molecules. The activated phenyl ring can be functionalized through various reactions, making it a versatile starting point for synthesizing pharmaceutical ingredients and other fine chemicals. [\[3\]](#)[\[4\]](#)
- **Solvent:** Due to its moderate polarity and relatively high boiling point, it can be used as a solvent for specific organic reactions. [\[3\]](#)[\[4\]](#)
- **Scaffold in Drug Design:** The phenyl ether core is present in numerous bioactive molecules and approved drugs. [\[5\]](#) It can act as a stable linker or a pharmacophoric element. The strategic placement of such groups can influence a molecule's potency, metabolic stability, and pharmacokinetic profile. [\[6\]](#) Understanding the properties of a simple model like propoxybenzene provides insight into the behavior of this functional group in more complex drug candidates.

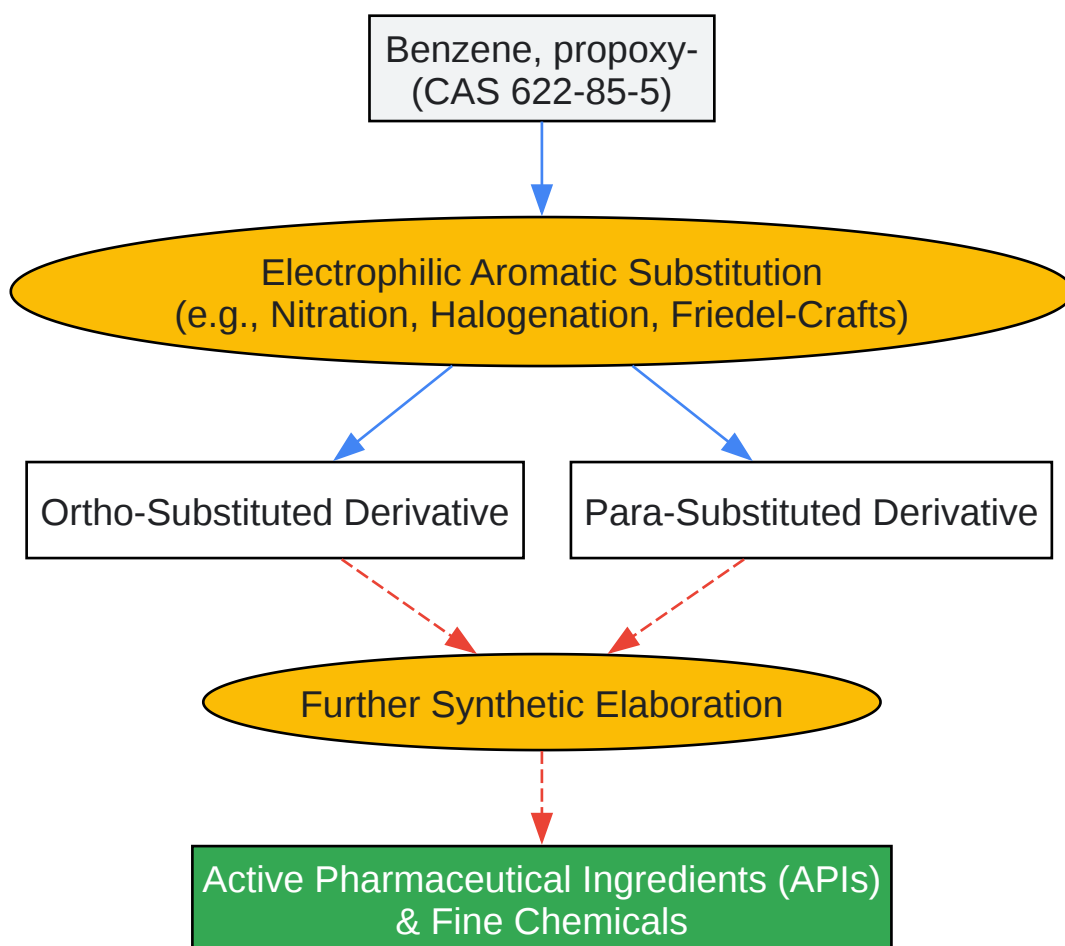


Diagram 2: Role as a Synthetic Intermediate

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Diagram 2: Role as a Synthetic Intermediate

## Toxicology and Safety

According to GHS classifications, **Benzene, propoxy-** presents moderate hazards.

- Hazards: It is known to cause skin irritation (H315) and serious eye irritation (H319).[2]
- Handling: It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[3]
- Storage: For long-term stability, the compound should be stored in a dry, dark environment at -20°C. For short-term use, storage at 0-4°C is acceptable.[4]

- Flammability: The compound can be flammable under certain conditions and should be kept away from ignition sources.[3]

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